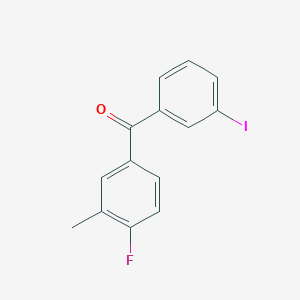

4'-Fluoro-3-iodo-3'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

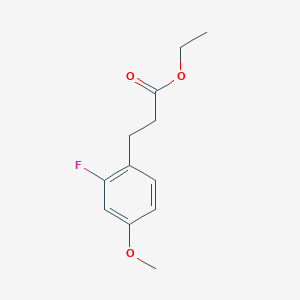

4’-Fluoro-3-iodo-3’-methylbenzophenone is a synthetic compound with a molecular weight of 340.14 . Its IUPAC name is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone . It has been widely studied due to its interesting physical and chemical properties.

Molecular Structure Analysis

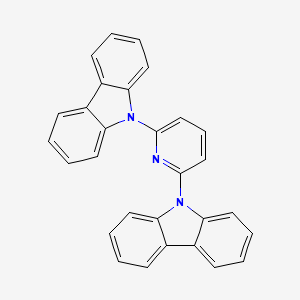

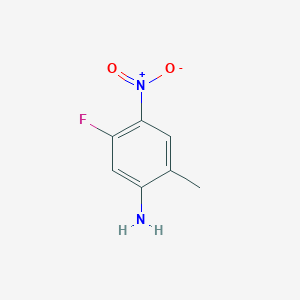

The molecular structure of 4’-Fluoro-3-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Fluoro-3-iodo-3’-methylbenzophenone include a molecular weight of 340.14 . Unfortunately, specific details such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications

Fluorescent Sensing and Imaging

- Fluorescent Sensor for Al3+ Detection : A study by Ye et al. (2014) developed a fluorogenic chemosensor with high selectivity and sensitivity towards Al3+ ions, demonstrating potential applications in bio-imaging fluorescent probes for detecting Al3+ in human cervical cancer cell lines.

Chemical Transformations and Synthesis

- Anaerobic Transformation of Phenol to Benzoate : Genthner, Townsend, and Chapman (1989) utilized isomeric fluorophenols to investigate the transformation of phenol to benzoate by an anaerobic consortium, indicating the utility of fluorophenols in understanding biochemical pathways (Genthner, Townsend, & Chapman, 1989).

Radiopharmaceuticals and Medical Imaging

- Radioligand Synthesis for GABA Receptor : Vos and Slegers (1994) described the synthesis of a compound for potential use as a radioligand for the GABA receptor in the brain, highlighting the role of fluorinated compounds in medical imaging (Vos & Slegers, 1994).

Environmental and Biochemical Studies

- Detection of Aromatic Metabolites in Methanogenic Consortiums : Londry and Fedorak (1993) used fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, demonstrating the application of fluorophenols in environmental and biochemical studies (Londry & Fedorak, 1993).

Polymer Science and Material Engineering

- Synthesis of Fluorinated Phthalazinone Monomer for Polymers : Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer with potential applications in engineering plastics and membrane materials due to its distinguished thermal properties and good solubility (Xiao et al., 2003).

properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCWJUVJBVKDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-iodo-3'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)